molecular formula C19H19N3O3S2 B2893345 N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-29-3

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2893345
CAS RN: 864917-29-3
M. Wt: 401.5
InChI Key: VVQIHLYDCQWUNA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a thiadiazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Novel derivatives of thiadiazole, including compounds related to N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized using methods like carbodiimide condensation, providing a convenient and fast approach to create these compounds with identifiable properties through IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Biological Activities

  • Anticancer Properties : Certain thiadiazole derivatives have shown potential as anticancer agents. For instance, a study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which exhibited cytotoxic activities against various cancer cell lines (Abu-Melha, 2021). Another research focused on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, showing promising cytotoxic activity against MCF7 and A549 cancer cell lines (Çevik et al., 2020).

  • Glutaminase Inhibition : A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, revealed their potential as inhibitors of kidney-type glutaminase, which could have therapeutic implications in cancer treatment (Shukla et al., 2012).

Material Science Applications

  • Optoelectronic Properties : Thiazole-based compounds have been investigated for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and their conducting polymers were found to have potential applications in optoelectronics due to their optical band gaps and switching times (Camurlu & Guven, 2015).

Molecular Modeling and Pharmacological Studies

  • Molecular Modeling for Drug Design : The compound's derivatives have been used in molecular modeling studies, suggesting their potential as pharmacological agents, particularly in the context of anti-inflammatory and analgesic properties (Shkair et al., 2016).

  • Antileishmanial Activity : Derivatives of the compound showed promising antileishmanial activity against Leishmania major, with some compounds demonstrating better activity than standard drugs (Vosooghi et al., 2015).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIHLYDCQWUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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